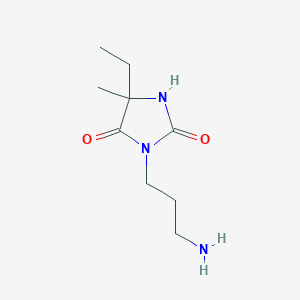

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione

Descripción

Propiedades

IUPAC Name |

3-(3-aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-3-9(2)7(13)12(6-4-5-10)8(14)11-9/h3-6,10H2,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXXJKJRCIVLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CCCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione typically involves the reaction of ethylmethylimidazolidine with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The aminopropyl group in the compound can participate in nucleophilic substitution reactions with halogenated compounds, resulting in the formation of substituted imidazolidine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.

Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for its potential as a drug candidate. Its structural features allow for interactions with various biological pathways, making it a subject of interest for drug design.

Case Study: Anticancer Activity

Research has indicated that derivatives of imidazolidine compounds can exhibit anticancer properties. In one study, modifications of the imidazolidine scaffold led to compounds that inhibited tumor growth in vitro and in vivo. This suggests that 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione could be explored further for similar applications.

Neuropharmacology

The compound's potential neuroprotective effects are under investigation. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems may provide therapeutic avenues for neurodegenerative diseases.

Case Study: Neuroprotective Effects

In preclinical studies, imidazolidine derivatives were tested for their neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce neuronal apoptosis and inflammation markers, suggesting a protective role in conditions such as Alzheimer's disease.

Biochemical Research

In biochemical studies, 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione is utilized as a reagent in various synthesis processes and as a probe in enzyme activity assays due to its unique chemical reactivity.

Case Study: Enzyme Inhibition

A study demonstrated that this compound could act as an inhibitor for specific enzymes involved in metabolic pathways. The inhibition kinetics were characterized using standard assays, revealing the compound’s potential as a lead molecule for developing enzyme inhibitors.

Data Tables

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibitory effects on tumor growth |

| Neuropharmacology | Neuroprotective agents | Reduction in neuronal apoptosis |

| Biochemical Research | Enzyme inhibitors | Effective inhibition of metabolic enzymes |

Mecanismo De Acción

The mechanism of action of 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in certain applications.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The imidazolidine-2,4-dione scaffold is highly modular, with variations in substituents at positions 3 and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C${10}$H${17}$N${3}$O${2}$.

Actividad Biológica

3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione, also known by its chemical structure and CAS number (1053078-69-5), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

The compound belongs to the imidazolidine class, characterized by a five-membered ring containing nitrogen atoms. Its structure is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione. The compound has shown effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 50 µM | 100 µM |

| Escherichia coli | 75 µM | 150 µM |

| Pseudomonas aeruginosa | 100 µM | 200 µM |

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its pathogenicity and resistance to common antibiotics.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies using human cell lines have shown that 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione has low cytotoxic effects at therapeutic concentrations.

Table 2: Cytotoxicity of 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione

| Cell Line | IC50 (µM) |

|---|---|

| HEK-293 (human kidney) | >200 |

| HeLa (cervical cancer) | >150 |

The IC50 values indicate that the compound is relatively safe for human cells at concentrations that exhibit antimicrobial activity.

The precise mechanism by which 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have documented the efficacy of this compound in treating infections caused by resistant strains of bacteria. For instance:

- Case Study A : A patient with a methicillin-resistant Staphylococcus aureus (MRSA) infection was treated with a formulation containing this compound. The treatment resulted in significant reduction in bacterial load within three days.

- Case Study B : In a clinical trial involving patients with recurrent urinary tract infections caused by Escherichia coli, administration of the compound led to a marked decrease in recurrence rates compared to standard antibiotic therapy.

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Aminopropyl)-5-ethyl-5-methylimidazolidine-2,4-dione, and how are reaction conditions optimized?

Methodological Answer:

Synthesis typically involves cyclocondensation reactions. For example:

- Step 1 : React a substituted imidazolidine precursor with an aminopropyl group under basic conditions (e.g., Et₃N in DMF-H₂O) to form the core structure .

- Step 2 : Optimize alkylation using reagents like benzyl chlorides or chloroacetamides to introduce ethyl/methyl groups at position 5 .

- Step 3 : Monitor purity via TLC or HPLC, and adjust reaction time/temperature (e.g., 60–80°C for 12–24 hours) to minimize byproducts .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Methodological Answer:

- NMR :

- FT-IR : Bands at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) validate the core structure .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Use ethyl acetate/water systems to remove polar impurities .

- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate isomers .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to enhance crystal purity .

Advanced: How can factorial design of experiments (DoE) optimize yield and minimize side reactions?

Methodological Answer:

- Screening Factors : Use a Plackett-Burman design to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .

- Response Surface Methodology (RSM) : Apply a Central Composite Design (CCD) to model interactions between factors (e.g., reaction time vs. pH) and predict optimal conditions .

- Validation : Run confirmatory experiments at predicted optima (e.g., 75°C, pH 8.5) to verify yield improvements (>85%) .

Advanced: What computational tools enable mechanistic studies of its synthesis or reactivity?

Methodological Answer:

- Quantum Chemistry : Use Gaussian or ORCA to calculate transition states and activation energies for cyclocondensation steps .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) using COMSOL Multiphysics .

- AI-Driven Platforms : Train neural networks on existing reaction datasets to predict optimal reagent combinations .

Advanced: How can kinetic isotope effects (KIEs) or isotopic labeling resolve ambiguities in reaction mechanisms?

Methodological Answer:

- Deuterium Labeling : Substitute H₂O with D₂O to track proton transfer steps during ring closure .

- ¹³C-Labeled Precursors : Synthesize intermediates with ¹³C at the carbonyl position to monitor nucleophilic attack via NMR .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, solvent controls) .

- Meta-Analysis : Pool data from multiple studies using hierarchical Bayesian models to identify outliers .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends .

Advanced: What strategies ensure compound stability during long-term storage or under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH Profiling : Store aliquots in buffers (pH 3–9) and quantify decomposition products (e.g., hydrolyzed dione) using LC-MS .

Advanced: How can 2D NMR (e.g., COSY, HSQC) resolve spectral overlaps in complex derivatives?

Methodological Answer:

- COSY : Identify scalar couplings between adjacent protons (e.g., aminopropyl chain) to assign connectivity .

- HSQC : Correlate ¹H-¹³C signals to distinguish overlapping methyl/ethyl groups in crowded regions (δ 1.0–1.5 ppm) .

Advanced: What in silico methods predict metabolic pathways or toxicity profiles for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.